The synthesis of 8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from simpler precursors. The following steps outline a general synthetic pathway:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can be represented using various structural formulas:
CCCCNC(=O)c1nnc2n(c1=O)CCN2c1ccc(cc1)OCC
This notation provides insight into the connectivity of atoms within the molecule. The structure features:
The presence of nitrogen atoms in the triazine ring contributes to its basicity and potential interactions in biological systems.
The chemical reactivity of this compound can be analyzed in terms of its functional groups:
These reactions can be utilized for further derivatization or modification of the compound for enhanced biological activity.
The physical properties of 8-(4-ethoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide include:
Chemical properties include:
These properties influence both the handling and application of the compound in research settings.
This compound shows promise in several scientific applications:
Research into this compound's full range of applications is ongoing and may reveal additional uses based on its chemical properties and biological activities.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2